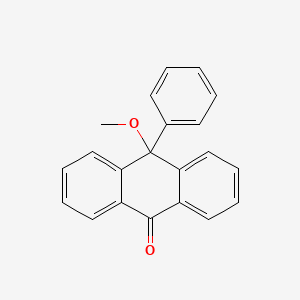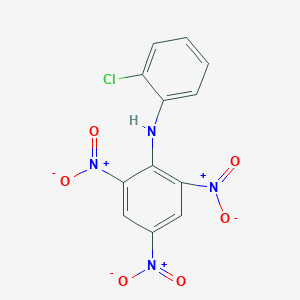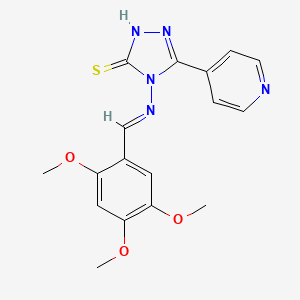![molecular formula C23H17N3O B11963824 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol CAS No. 2653-78-3](/img/structure/B11963824.png)
1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol is an organic compound known for its vibrant color and complex structure. It is a derivative of naphthol and contains both azo and imine functional groups, making it a compound of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under basic conditions to form the azo compound.
Imine Formation: The final step involves the condensation of the azo compound with an aldehyde to form the imine linkage.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and amines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment due to its vibrant color and stability.
Biology: The compound is used in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and nucleic acids, leading to changes in their structure and function.
Pathways Involved: It can affect signaling pathways by altering the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol is similar to other azo compounds such as methyl orange and Congo red.
- Thiols and imidazoles are also structurally related due to the presence of heteroatoms and aromatic rings.
Uniqueness:
- The presence of both azo and imine groups in this compound makes it unique in its reactivity and applications.
- Its ability to undergo multiple types of chemical reactions and its vibrant color make it a valuable compound in various fields.
Propriétés
Numéro CAS |
2653-78-3 |
|---|---|
Formule moléculaire |
C23H17N3O |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[(4-phenyldiazenylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H17N3O/c27-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)26-25-19-7-2-1-3-8-19/h1-16,27H |
Clé InChI |
LLHTVCHNLOWMLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963743.png)
![methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11963750.png)
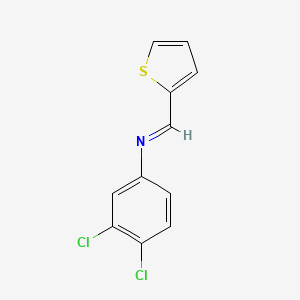
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)
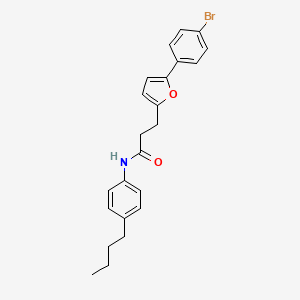



![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)

